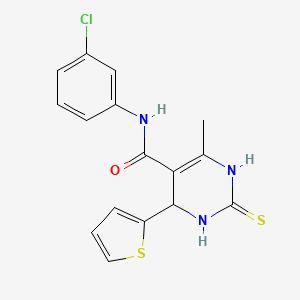
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides, like 2-(ethylthio)-N-(5-oxopyrrolidin-3-yl)benzamide, have been studied for their potential in inhibiting the activity of vascular endothelial growth factor receptor-2 (VEGFR-2). This inhibition plays a significant role in cancer research, as it can disrupt tumor growth and metastasis. For instance, a study by Borzilleri et al. (2006) reported on the potential of similar compounds in treating human lung and colon carcinoma xenograft models, suggesting a broader application in oncology research (Borzilleri et al., 2006).
Synthesis and Neuroleptic Activity
Benzamides like this compound have been synthesized and evaluated for their neuroleptic activity, which is significant in the treatment of psychosis. For example, a study conducted by Iwanami Sumio et al. (1981) demonstrated that certain benzamide compounds displayed a high degree of activity against stereotyped behavior in rats, indicating their potential use in treating psychiatric disorders (Iwanami Sumio et al., 1981).
Functionalized 2-Pyrrolidinones Synthesis
The domino reactions involving compounds like this compound can lead to the efficient synthesis of functionalized 2-pyrrolidinones. These reactions, as studied by Hongwu Gao et al. (2013), are crucial for creating pharmaceutical intermediates, highlighting the compound's significance in drug development (Hongwu Gao et al., 2013).
Melanoma Cytotoxicity and Imaging
Benzamide derivatives, similar to this compound, have been studied for their potential in melanoma cytotoxicity and imaging. For instance, Wolf et al. (2004) researched benzamide derivatives conjugated with alkylating cytostatics for targeted drug delivery in melanoma cells. This research is significant in the development of more effective melanoma therapies (Wolf et al., 2004).
Antiviral Activities
Benzamide-based compounds, including those related to this compound, have been explored for their antiviral activities. A study by Hebishy et al. (2020) synthesized novel benzamide-based compounds that showed significant activity against the bird flu influenza virus, indicating the potential of these compounds in antiviral drug development (Hebishy et al., 2020).
Properties
IUPAC Name |
2-ethylsulfanyl-N-(5-oxopyrrolidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-18-11-6-4-3-5-10(11)13(17)15-9-7-12(16)14-8-9/h3-6,9H,2,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRIHXNZVOOPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2722081.png)

![3-[(4-Ethoxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B2722084.png)



![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)

![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)
![(4-Fluorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2722100.png)


